Nigracin (CAS 18463-25-7), also known as Poliothrysoside, is a naturally occurring phenolic glycoside belonging to the salicinoid class. Structurally, it is a derivative of salicin, featuring a benzoyl group esterified to the glucose moiety. [1]. This compound is found in various plant species, including Black Poplar (*Populus nigra*) and *Drypetes klainei*, where it contributes to the plant's chemical defense mechanisms. [REFS-2, REFS-3]. Its more complex structure compared to simpler salicinoids like salicin is directly linked to its distinct bioactivities, which are under investigation for applications in tissue repair and inflammation modulation.
Procuring a simpler, more common salicinoid like Salicin as a substitute for Nigracin is inadvisable for researchers targeting specific, structure-dependent bioactivities. Bioassay-guided fractionation studies have demonstrated that the unique benzoyl functional group on Nigracin is critical for its efficacy in promoting fibroblast proliferation and migration. [1]. This activity was attributed specifically to the Nigracin-containing fraction and subsequently to the isolated compound itself. Therefore, substituting with Salicin or other less complex analogs would eliminate the validated molecular features responsible for its demonstrated performance in in-vitro wound healing models, leading to a failure to replicate published results and a loss of targeted biological function.
Nigracin was identified as the sole active compound responsible for the pro-proliferative effects of a bioactive *Drypetes klainei* extract. In a cell viability assay using murine fibroblasts (L929), treatment with Nigracin at a concentration of 1 µg/mL resulted in a statistically significant increase in cell proliferation to approximately 120% of the untreated control after 72 hours. [1]. This effect was dose-dependent and observed at non-toxic concentrations, confirming its role as a direct stimulant of fibroblast growth.
| Evidence Dimension | Fibroblast Proliferation (L929 cells) |
| Target Compound Data | ~120% cell viability vs. control at 1 µg/mL after 72h |
| Comparator Or Baseline | Untreated control cells (100%) |
| Quantified Difference | ~20% increase in proliferation over baseline |
| Conditions | Cell viability assessed by MTT assay on murine L929 fibroblasts after 72 hours of treatment. |
This validates Nigracin as the specific molecule responsible for stimulating key cells in the tissue repair process, a function not demonstrated by simpler analogs like salicin in the same bio-guided study.
In a scratch wound healing assay with murine fibroblasts, Nigracin significantly accelerated wound closure in a dose-dependent manner. At a concentration of 1 µg/mL, Nigracin treatment resulted in approximately 80% wound closure after 24 hours, a significant improvement over the untreated control group which achieved only around 40% closure in the same timeframe. [1]. This demonstrates a direct, quantifiable effect on cell migration, a critical process for effective tissue regeneration.
| Evidence Dimension | In Vitro Wound Closure (% of initial scratch area) |
| Target Compound Data | ~80% closure at 1 µg/mL after 24h |
| Comparator Or Baseline | Untreated control cells (~40% closure after 24h) |
| Quantified Difference | Approximately 2x faster wound closure compared to baseline |
| Conditions | Scratch wound healing assay on murine L929 fibroblast monolayer, measured at 24 hours. |
For applications requiring active tissue remodeling, Nigracin provides a validated ability to enhance cell motility, justifying its selection over compounds lacking this specific, quantified evidence.
Nigracin belongs to the salicinoid class of phenolic glycosides, which are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes after metabolic conversion. [REFS-1, REFS-2]. While salicin is the simplest precursor to the active metabolite salicylic acid, more complex salicinoids found in *Populus* species, such as Nigracin, are also recognized for contributing to the overall anti-inflammatory profile of extracts. Nigracin has been specifically noted for its potential anti-inflammatory activity against COX-2. [3].
| Evidence Dimension | Structural Class and Associated Bioactivity |
| Target Compound Data | A complex, benzoylated salicinoid. |
| Comparator Or Baseline | Salicin (a simple, non-acylated salicinoid). |
| Quantified Difference | Presence of a benzoyl ester group, a modification known to alter bioactivity and metabolic profile. |
| Conditions | General biochemical classification and literature context on salicinoid anti-inflammatory mechanisms. |
For researchers screening for novel NSAIDs or COX inhibitors, Nigracin's more complex structure offers a distinct chemical starting point compared to the common benchmark Salicin, providing a rationale for its inclusion in discovery programs.
Based on its validated ability to stimulate fibroblast proliferation and migration, Nigracin is a prime candidate for formulation into advanced serums, creams, and treatments aimed at skin regeneration, anti-aging, and post-procedural skin recovery. [1].
The demonstrated efficacy in accelerating in-vitro wound closure makes Nigracin a valuable tool for researchers developing new biomaterials, hydrogels, or scaffolds for advanced wound care and tissue regeneration applications. [1].
As a complex salicinoid with reported anti-inflammatory potential, Nigracin serves as a compelling starting point for medicinal chemistry campaigns seeking to develop novel COX inhibitors with potentially different selectivity or metabolic profiles compared to traditional salicylates. [2].